
GlyT2-IN-1
Overview
Description
GlyT2-IN-1 (CAS: 448947-81-7) is a dual-function compound acting as a selective glycine transporter 2 (GlyT2) inhibitor and a mechanosensitive Piezo1 channel agonist. Its molecular formula is C₁₃H₈Cl₂N₄S₂, with a molecular weight of 355.27 g/mol . Structurally, it features a dichlorophenyl-thiadiazole core linked to an aminobenzamide moiety, which contributes to its target specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for Yoda 1 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Yoda 1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiadiazole and pyrazine rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles that react with the thiadiazole or pyrazine rings.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups attached to the thiadiazole or pyrazine rings .
Scientific Research Applications
Chronic Pain Management
Research indicates that GlyT2 inhibitors, including GlyT2-IN-1, can significantly alleviate neuropathic pain. A study conducted on rats demonstrated that continuous systemic inhibition of GlyT effectively reduced thermal hyperalgesia and mechanical allodynia without causing severe side effects typically associated with analgesics .
Table 1: Efficacy of GlyT2 Inhibitors in Pain Models
Study | Compound | Model | Outcome |
---|---|---|---|
ALX1393 | Chronic Constriction Injury (CCI) | Significant reduction in pain behaviors | |
NFPS + Org-25543 | Neuropathic Pain Model | Augmented analgesia observed |
Neurological Disorders
GlyT2 inhibition has potential applications in treating various neurological disorders characterized by excitatory neurotransmission imbalance. For instance, conditions such as hyperexcitability disorders may benefit from enhanced inhibitory signaling through increased glycine levels .
Case Study: Hyperexcitability Disorders
A critical review highlighted that reduced expression of GlyT1 enhances memory retention and protects against sensory gating disruptions, suggesting that modulation of glycinergic neurotransmission could be beneficial in treating cognitive deficits associated with neurological disorders .
Research Findings
Recent studies have focused on identifying new compounds that selectively inhibit GlyT2 while minimizing effects on GlyT1. A virtual screening approach identified several promising candidates with high selectivity for GlyT2 .
Table 2: Selectivity and Activity of GlyT2 Inhibitors
Inhibitor | GlyT2 IC50 (nM) | GlyT1 IC50 (nM) | Selectivity Ratio |
---|---|---|---|
ALX1393 | 26 | >200 | 7.7 |
Hit1 | 478 | >200 | >0.4 |
Mechanism of Action
Yoda 1 activates Piezo1 by binding to an allosteric site located in the mechanosensory domain of the channel. This binding stabilizes the open conformation of Piezo1, facilitating the influx of calcium ions. The activation of Piezo1 by Yoda 1 is independent of mechanical stimuli, making it a valuable tool for studying the channel’s function and regulation .
Comparison with Similar Compounds
Mechanism of Action :
- GlyT2 Inhibition : GlyT2-IN-1 blocks glycine reuptake in presynaptic neurons, enhancing glycine-mediated neurotransmission. This mechanism is critical for modulating pain signaling and neurological disorders .
- Piezo1 Activation: It activates Piezo1 channels, inducing Ca²⁺ influx in cells (EC₅₀ = 17.1 µM for mouse Piezo1 and 26.6 µM for human Piezo1) . This dual activity positions this compound as a unique tool for studying mechanotransduction and neuropathic pain pathways.
This compound is compared below with structurally or functionally analogous compounds, focusing on selectivity, potency, and applications.
Structural Analogs: 2-Aminobenzamide Derivatives
A class of 2-aminobenzamides shares structural similarity with this compound but differs in target specificity. For example:
Parameter | This compound | 2-Aminobenzamide Derivatives |
---|---|---|
Core Structure | Dichlorophenyl-thiadiazole | Substituted benzamide |
Molecular Weight | 355.27 g/mol | ~300–400 g/mol (varies) |
Primary Target | GlyT2, Piezo1 | GlyT1, NMDA receptors |
Selectivity | Dual-action | Single-target (e.g., GlyT1-only) |
Research Applications | Pain, mechanobiology | Schizophrenia, cognitive disorders |
Note: 2-Aminobenzamide derivatives often lack Piezo1 agonism, limiting their utility in mechanotransduction studies .
Functional Analogs: Piezo1 Agonists and GlyT2 Inhibitors
A. Piezo1 Agonists
This compound is compared with other Piezo1 activators, such as synthetic small molecules and mechanical stimuli:
Compound | EC₅₀ (Piezo1) | Selectivity | Key Advantages |
---|---|---|---|
This compound (Yoda1) | 17.1–26.6 µM | Dual GlyT2 inhibition | Enables concurrent glycine/Piezo1 studies |
Synthetic Peptide Agonists | ~50 µM | Piezo1-specific | High specificity |
Mechanical Stimulation | N/A | Non-chemical activation | Mimics physiological conditions |
This compound’s dual functionality provides a unique advantage over single-target Piezo1 agonists, which cannot modulate glycine levels .
B. GlyT2 Inhibitors
Compared to other GlyT2 inhibitors like ALX-5407 or ORG-25543:
Parameter | This compound | ALX-5407 | ORG-25543 |
---|---|---|---|
IC₅₀ (GlyT2) | Not reported | 3 nM | 10 nM |
Off-Target Effects | Piezo1 activation | GlyT1 inhibition | None reported |
Stability | 2 years at -20°C | Degrades rapidly | Stable at 4°C |
Applications | Pain, apoptosis assays | Neuropathic pain | Cognitive disorders |
While ALX-5407 exhibits higher GlyT2 inhibitory potency, its instability and GlyT1 cross-reactivity limit experimental reproducibility .
Research Findings and Key Advantages
- Dual-Target Efficacy : this compound’s ability to inhibit GlyT2 and activate Piezo1 in the same experiment reduces the need for multiple compounds, minimizing cross-reactivity risks .
- Species Compatibility : Effective in both human and mouse models (EC₅₀ = 26.6 µM and 17.1 µM, respectively), making it versatile for translational research .
- Apoptosis Studies : Compatible with Annexin V-FITC/PI staining protocols, though prolonged PI incubation may artifactually increase apoptosis rates .
Biological Activity
GlyT2-IN-1 is a selective inhibitor of the glycine transporter 2 (GlyT2), which plays a crucial role in glycinergic neurotransmission within the central nervous system (CNS). The biological activity of this compound has been explored in various studies, revealing its potential therapeutic implications, particularly in conditions characterized by impaired glycinergic signaling such as hyperekplexia and chronic pain.
GlyT2 is responsible for the reuptake of glycine from the synaptic cleft back into presynaptic neurons, thereby regulating glycine levels and maintaining inhibitory neurotransmission. Inhibition of GlyT2 by compounds like this compound leads to increased extracellular glycine concentrations, enhancing glycinergic transmission. This mechanism is particularly significant in regions such as the spinal cord and brainstem, where glycine acts as a major inhibitory neurotransmitter.
Key Findings from Research
- Inhibition and Selectivity : this compound has demonstrated potent inhibition of glycine transport at nanomolar concentrations while showing selectivity over GlyT1, another glycine transporter. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors that might affect other neurotransmitter systems .
- Pharmacological Effects : Studies have shown that administration of GlyT2 inhibitors, including this compound, can alleviate symptoms in animal models of hyperekplexia by restoring normal inhibitory signaling. For instance, a study reported a significant increase in glycinergic neurotransmission following GlyT2 inhibition in rat spinal cord slices .
- Dosing and Efficacy : The effective dosing range for GlyT2 inhibitors has been explored, with findings indicating that lower doses can achieve substantial inhibition without adverse effects. However, higher doses may lead to toxicity, emphasizing the importance of dose optimization in therapeutic applications .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Hyperekplexia Model : In a mouse model of hyperekplexia, administration of this compound resulted in reduced startle responses and improved motor function. This was attributed to enhanced inhibitory neurotransmission due to increased synaptic glycine levels .
- Chronic Pain Models : In models of chronic pain, GlyT2 inhibition has been shown to reduce pain sensitivity. A study indicated that treatment with this compound led to a significant decrease in pain-related behaviors in rodents, suggesting its potential use as an analgesic agent .
Table 1: Summary of Biological Activity Studies on this compound
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for validating GlyT2-IN-1's inhibitory activity in vitro?
To assess this compound's inhibitory efficacy, researchers should employ radioligand binding assays or fluorescence-based uptake inhibition assays using transfected cell lines expressing human GlyT2. Dose-response curves (e.g., IC₅₀ determination) must include at least three independent replicates to ensure statistical robustness. Negative controls (e.g., parental cell lines lacking GlyT2) and positive controls (e.g., ALX-5407, a known GlyT2 inhibitor) are critical for validating assay specificity .
Q. How should researchers address variability in this compound's pharmacokinetic profiles across preclinical models?
Variability often arises from differences in dosing regimens, species-specific metabolism, or blood-brain barrier penetration. Methodologically, researchers should:
- Standardize administration routes (e.g., intraperitoneal vs. intravenous) and fasting conditions.
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma and brain concentrations at multiple time points.
- Compare results against reference compounds with well-characterized pharmacokinetics (e.g., ALX-5407) .
Q. What are the best practices for ensuring reproducibility in this compound studies?
Reproducibility requires:
- Detailed documentation of compound synthesis (e.g., purity ≥95% via HPLC, batch-to-batch consistency).
- Transparent reporting of animal models (e.g., strain, age, sex) and environmental variables (e.g., circadian rhythm, diet).
- Adherence to ARRIVE guidelines for in vivo experiments to minimize bias .
Advanced Research Questions
Q. How can contradictory findings on this compound's therapeutic efficacy in neuropathic pain models be reconciled?
Contradictions may stem from differences in pain induction methods (e.g., chronic constriction injury vs. chemotherapy-induced neuropathy) or outcome measures (e.g., mechanical allodynia vs. thermal hyperalgesia). Researchers should:
- Conduct meta-analyses of existing datasets to identify confounding variables.
- Perform head-to-head comparisons of this compound with other GlyT2 inhibitors under standardized conditions.
- Evaluate off-target effects using proteome-wide selectivity profiling (e.g., CEREP panels) .
Q. What advanced methodologies are suitable for elucidating this compound's off-target effects?
To identify off-target interactions:
- Use CRISPR-Cas9-engineered GlyT2 knockout models to isolate compound-specific effects.
- Apply chemoproteomics (e.g., thermal proteome profiling or activity-based protein profiling) to map binding partners.
- Integrate transcriptomic data (RNA-seq) with pathway enrichment analysis (e.g., KEGG, GO) to detect downstream signaling perturbations .
Q. How can researchers optimize this compound's dosing regimen for chronic administration studies?
Optimization strategies include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish exposure-response relationships.
- Sustained-release formulations (e.g., osmotic pumps) to maintain stable plasma levels.
- Biomarker validation (e.g., glycine concentration in cerebrospinal fluid) to confirm target engagement .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
- Use non-linear regression (e.g., log[inhibitor] vs. response) for IC₅₀/EC₅₀ calculations.
- Apply mixed-effects models to account for inter-subject variability in longitudinal studies.
- Correct for multiple comparisons (e.g., Bonferroni, Benjamini-Hochberg) in behavioral datasets .
Q. How should researchers handle missing data in this compound toxicity studies?
- Employ multiple imputation techniques for small datasets (<5% missingness).
- Conduct sensitivity analyses (e.g., worst-case vs. best-case scenarios) to assess robustness.
- Report missing data transparently in supplementary materials, including reasons (e.g., technical failure, animal mortality) .
Q. Experimental Design Considerations
Q. What controls are essential for in vivo studies evaluating this compound's neurobehavioral effects?
Include:
- Vehicle controls (e.g., DMSO/saline mixture).
- Positive controls (e.g., gabapentin for neuropathic pain models).
- Sham-operated or untreated cohorts to isolate surgery- or stress-induced effects.
- Behavioral assessments blinded to treatment groups to reduce observer bias .
Q. How can researchers validate GlyT2 target engagement in complex tissue environments?
- Use autoradiography with [³H]-glycine in brain slices to visualize GlyT2 occupancy.
- Apply ex vivo synaptosomal glycine uptake assays post-administration.
- Correlate behavioral outcomes with GlyT2 protein expression (Western blot) or mRNA levels (qPCR) in relevant brain regions .
Q. Advanced Technical Challenges
Q. What strategies mitigate this compound's solubility limitations in aqueous buffers?
- Use co-solvents (e.g., cyclodextrins, PEG-400) at concentrations ≤10% (v/v).
- Characterize solubility via shake-flask method with HPLC quantification.
- Consider prodrug approaches (e.g., esterification) to enhance bioavailability .
Q. How can multi-omics approaches enhance understanding of this compound's long-term effects?
Integrate:
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXBSYSQXSXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337271 | |
Record name | Yoda1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448947-81-7 | |
Record name | YODA-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yoda1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YODA-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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